molecular formula C12H12BrNO2 B2853589 2-bromo-1-(5-methoxy-1H-indol-3-yl)propan-1-one CAS No. 57641-98-2

2-bromo-1-(5-methoxy-1H-indol-3-yl)propan-1-one

Cat. No.: B2853589
CAS No.: 57641-98-2
M. Wt: 282.137
InChI Key: OZNLOKJCYMXMBC-UHFFFAOYSA-N
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Description

2-Bromo-1-(5-methoxy-1H-indol-3-yl)propan-1-one is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their wide range of biological activities and applications in medicinal chemistry. This compound features a bromine atom, a methoxy group, and an indole moiety, making it a versatile intermediate in organic synthesis.

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a way that triggers a series of biochemical reactions . These interactions can lead to changes in cellular functions, which could be the basis for their diverse biological activities .

Biochemical Pathways

Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathways can lead to various therapeutic outcomes, depending on the specific biological activity of the indole derivative .

Pharmacokinetics

The pharmacokinetic properties of indole derivatives can vary widely, affecting their bioavailability and therapeutic potential .

Result of Action

Given the diverse biological activities of indole derivatives, the effects can range from antiviral to anticancer effects, among others . These effects are the result of the compound’s interaction with its targets and the subsequent changes in cellular functions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-bromo-1-(5-methoxy-1H-indol-3-yl)propan-1-one. It’s important to note that factors such as pH, temperature, and the presence of other compounds can affect the stability and efficacy of many compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-1-(5-methoxy-1H-indol-3-yl)propan-1-one typically involves the bromination of 1-(5-methoxy-1H-indol-3-yl)propan-1-one. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to control the temperature and reaction time more precisely. The use of automated systems can also enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(5-methoxy-1H-indol-3-yl)propan-1-one can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed in solvents like ethanol or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Products include substituted indole derivatives with various functional groups.

    Oxidation: Products include indole-3-carboxaldehyde or indole-3-carboxylic acid.

    Reduction: Products include 1-(5-methoxy-1H-indol-3-yl)propan-1-ol.

Scientific Research Applications

2-Bromo-1-(5-methoxy-1H-indol-3-yl)propan-1-one has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex indole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.

    Biology: Indole derivatives are known for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound can be used in the study of these activities.

    Medicine: It is used in the synthesis of potential therapeutic agents targeting various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Methoxy-1H-indol-3-yl)propan-1-one: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.

    2-Chloro-1-(5-methoxy-1H-indol-3-yl)propan-1-one: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.

    1-(5-Methoxy-1H-indol-3-yl)ethanone: Shorter carbon chain, which can influence its physical and chemical properties.

Uniqueness

2-Bromo-1-(5-methoxy-1H-indol-3-yl)propan-1-one is unique due to the presence of the bromine atom, which enhances its reactivity in various chemical reactions. This makes it a valuable intermediate in organic synthesis and a useful compound in scientific research.

Properties

IUPAC Name

2-bromo-1-(5-methoxy-1H-indol-3-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO2/c1-7(13)12(15)10-6-14-11-4-3-8(16-2)5-9(10)11/h3-7,14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZNLOKJCYMXMBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CNC2=C1C=C(C=C2)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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